Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 4 and an acetyl group at position 2. This scaffold is notable for its structural similarity to indole derivatives, which are prevalent in pharmaceuticals and natural products. The methoxy group at position 4 confers distinct electronic and steric properties, influencing reactivity and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-9(7)8(14-2)3-4-11-10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZRNPMEIPUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CC(=C12)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225560 | |
| Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011711-59-3 | |
| Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011711-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-1H-pyrrole-2-carboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require precise temperature control and the use of solvents like ethanol or dimethylacetamide .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products Formed: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Pharmaceutical Development
Ethanone derivatives are often studied for their potential as pharmacological agents. The unique structure of ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- allows for interactions with various biological targets:
- Anticancer Activity : Research indicates that compounds with pyrrolo[2,3-b]pyridine moieties exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The methoxy group may enhance its ability to cross the blood-brain barrier .
Chemical Synthesis
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its structure allows it to be used as a building block for synthesizing more complex organic molecules. Researchers utilize it in the synthesis of other pyrrolidine derivatives that have potential pharmaceutical applications .
Biological Research
The compound is utilized in various biological assays to understand its mechanism of action:
- Enzyme Inhibition Studies : Ethanone derivatives are evaluated for their ability to inhibit specific enzymes associated with disease processes. These studies help elucidate the biochemical pathways affected by the compound .
Material Science
In material science, ethanone derivatives are explored for their potential use in developing new materials:
- Conductive Polymers : The incorporation of pyrrolo[2,3-b]pyridine structures into polymers can enhance their electrical properties, making them suitable for applications in electronics and sensors .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrolo[2,3-b]pyridine derivatives exhibited potent anticancer activity against various cancer cell lines. The study highlighted the role of the methoxy group in enhancing the compound's efficacy through improved solubility and bioavailability .
Case Study 2: Neuroprotective Properties
Research conducted at a leading neuroscience institute investigated the neuroprotective effects of ethanone derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration . This inhibition is crucial in preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chloro derivatives are often used as intermediates in cross-coupling reactions .
- Methoxy group (-OCH₃) : The methoxy group is electron-donating, which may stabilize the aromatic system and influence reactivity in electrophilic substitutions. It also increases lipophilicity compared to unsubstituted analogs .
- Trifluoromethyl (-CF₃) : This group significantly enhances metabolic stability and bioavailability, as seen in drug discovery contexts .
Reactivity Comparison :
- Methoxy-substituted derivatives are less reactive toward nucleophilic aromatic substitution compared to chloro/bromo analogs due to the electron-donating nature of -OCH₃ .
- Bromo derivatives (e.g., 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
Biological Activity
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known by its CAS number 1011711-59-3, is a compound belonging to the pyrrolopyridine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has the molecular formula . Its structure features a pyrrolopyridine core with a methoxy group that contributes to its biological properties. The compound's unique structural characteristics facilitate interactions with various biological targets.
The primary mechanism of action for Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts downstream signaling pathways that are crucial for cell proliferation and migration. This inhibition is particularly relevant in cancer therapy, where uncontrolled cell growth is a significant concern.
Anticancer Properties
Recent studies have highlighted the potential of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines by targeting FGFRs. For instance:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 75 | 5.0 |
| MCF7 (Breast Cancer) | 65 | 7.5 |
| HeLa (Cervical Cancer) | 70 | 6.0 |
These results indicate that Ethanone effectively reduces cell viability in multiple cancer types, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
Ethanone has also demonstrated antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against selected pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that Ethanone may serve as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Several case studies have explored the biological activity of Ethanone:
- Inhibition of Tumor Growth : A study conducted on xenograft models demonstrated that administration of Ethanone resulted in significant tumor size reduction compared to control groups, further supporting its anticancer potential.
- Synergistic Effects : Research indicates that combining Ethanone with established chemotherapeutic agents enhances the overall efficacy against resistant cancer cell lines.
- Toxicity Assessment : Preliminary toxicity studies suggest that Ethanone exhibits low cytotoxicity in normal human cells, highlighting its therapeutic window.
Comparison with Similar Compounds
To better understand the unique properties of Ethanone, it is useful to compare it with similar compounds within the pyrrolopyridine class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1H-pyrazol-4-yl)ethanone | Structure | Moderate FGFR inhibition |
| 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | Structure | Low antimicrobial activity |
| 1-[1,1’-biphenyl]-4-yl-ethanone | Structure | High cytotoxicity |
Ethanone stands out due to its specific FGFR inhibition and favorable safety profile compared to other compounds in this category .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the pyrrolo[2,3-b]pyridine core. For example:
Bromo-substituted intermediates (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) are prepared via halogenation.
Methoxy introduction at the 4-position is achieved using NaH and methylating agents under anhydrous conditions .
Ethanone functionalization at the 3-position is accomplished via Friedel-Crafts acylation or chloroacetylation (e.g., reacting with chloroacetyl chloride followed by deprotection) .
- Key Reference : Coupling with benzoyl groups via oxoacetyl intermediates is documented in HIV attachment inhibitor synthesis .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass determination (e.g., 214.046–377.988 Da range) confirms molecular composition .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated in structural studies of related HIV-1 gp120 inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target inhibition?
- Methodological Answer :
- Core Modifications : Replacing pyridone with pyrrolopyridone improves potency (9–19-fold) by enhancing hydrogen bonding with asparagine residues in BET bromodomains .
- Substituent Effects : Electron-withdrawing groups (e.g., methoxy at C4) increase kinase affinity, while bulky groups at C3 reduce off-target effects .
- Assay Design : Measure IC50 shifts in biochemical (e.g., kinase inhibition) and cellular (e.g., antiproliferative) assays .
Q. How should researchers address contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Serum Protein Binding : Adjust assays with 40% human serum to mimic physiological conditions, as done for HIV attachment inhibitors .
- Metabolic Stability : Use microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. For example, fluorination at C4 reduces CYP450-mediated degradation .
- In Vivo Validation : Employ xenograft models (e.g., oncology) to correlate pharmacokinetic (PK) parameters (AUC, t₁/₂) with efficacy .
Q. What strategies improve pharmacokinetic (PK) properties without compromising potency?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., sulfonamides) to reduce LogP, enhancing solubility. For BET inhibitors, pyrrolopyridone cores improve oral bioavailability .
- CYP Inhibition Screening : Use fluorescence-based assays to identify CYP3A4/2D6 inhibitors. Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug Approaches : Mask ethanone as a ketal or ester to enhance absorption, followed by enzymatic activation .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., ethanone forming hydrogen bonds with Lys/Asn residues in kinases) .
- MD Simulations : Simulate binding stability over 100 ns trajectories to assess residence time .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., methoxy vs. ethoxy) to guide SAR .
Q. What are common synthetic impurities, and how are they mitigated?
- Methodological Answer :
- Byproducts : Bromo-debromo intermediates (e.g., from incomplete halogenation) and regioisomers (e.g., C3 vs. C5 substitution) .
- Mitigation :
- Use Pd(PPh₃)₄ for regioselective coupling .
- Purify via recrystallization (ethanol/water) or preparative HPLC .
Q. How does the compound’s reactivity influence proteome-wide off-target effects?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
